3-Chloro-5-(1,1-difluoroethyl)benzoic acid
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Overview
Description
3-Chloro-5-(1,1-difluoroethyl)benzoic acid is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position and a 1,1-difluoroethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(1,1-difluoroethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the halogenation of 5-(1,1-difluoroethyl)benzoic acid using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 3-position.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-(1,1-difluoroethyl)benzoic acid is coupled with a chlorinated aryl halide in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and high efficiency. Additionally, the use of environmentally benign chlorinating agents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(1,1-difluoroethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of difluorobenzoic acids.
Reduction: Formation of difluorobenzyl alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Chloro-5-(1,1-difluoroethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(1,1-difluoroethyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The presence of the chlorine and difluoroethyl groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 3-(1,1-Difluoroethyl)benzoic acid
- 4-Chloro-3-(trifluoromethyl)benzoic acid
Uniqueness
3-Chloro-5-(1,1-difluoroethyl)benzoic acid is unique due to the specific positioning of the chlorine and difluoroethyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to its analogs .
Properties
Molecular Formula |
C9H7ClF2O2 |
---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
3-chloro-5-(1,1-difluoroethyl)benzoic acid |
InChI |
InChI=1S/C9H7ClF2O2/c1-9(11,12)6-2-5(8(13)14)3-7(10)4-6/h2-4H,1H3,(H,13,14) |
InChI Key |
FZATZCHNFXGTKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(=O)O)Cl)(F)F |
Origin of Product |
United States |
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